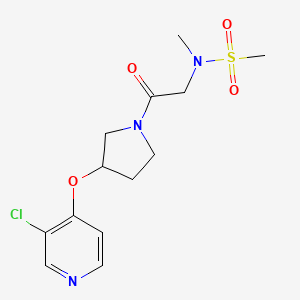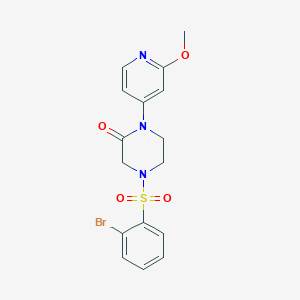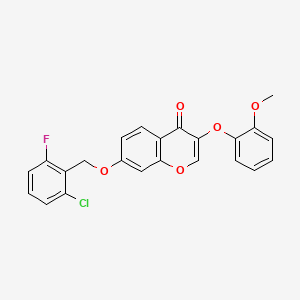![molecular formula C15H18N4O2S2 B2433145 N-{2-[(propilcarbamoyl)metil]-2H,4H,6H-tieno[3,4-c]pirazol-3-il}tiofeno-2-carboxamida CAS No. 1105246-65-8](/img/structure/B2433145.png)
N-{2-[(propilcarbamoyl)metil]-2H,4H,6H-tieno[3,4-c]pirazol-3-il}tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It is known that 5-amino-pyrazoles, from which this compound is derived, are involved in a variety of reactions including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of diverse heterocyclic compounds with various functionalities .
Biochemical Pathways
5-amino-pyrazoles have been found to be involved in the synthesis of diverse heterocyclic compounds, which can affect a variety of biochemical pathways .
Pharmacokinetics
The compound has a molecular formula of c23h24n4o2s, a complexity of 590, a rotatable bond count of 7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
5-amino-pyrazoles have been found to be involved in the synthesis of diverse heterocyclic compounds, which can have various molecular and cellular effects .
Métodos De Preparación
The synthesis of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the propylamino group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the propylamino moiety.
Attachment of the thiophene ring: This step often involves cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the thiophene ring.
Formation of the carboxamide group: The final step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the carboxamide group.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions to enhance efficiency and scalability.
Análisis De Reacciones Químicas
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds with other aromatic or heteroaromatic rings.
Comparación Con Compuestos Similares
N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thieno[3,4-c]pyrazole derivatives: These compounds share the same core structure and may have similar biological activities, but differ in their substituents and overall properties.
Thiophene carboxamides: These compounds contain the thiophene ring and carboxamide group, but lack the thieno[3,4-c]pyrazole core, leading to different chemical and biological properties.
Propylamino derivatives: These compounds contain the propylamino group, but differ in their overall structure and may have different applications and activities.
The uniqueness of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}thiophene-2-carboxamide lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-2-5-16-13(20)7-19-14(10-8-22-9-11(10)18-19)17-15(21)12-4-3-6-23-12/h3-4,6H,2,5,7-9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCARENDICXIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2433064.png)
![N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2433067.png)
![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)
![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2433069.png)
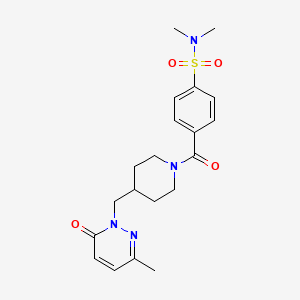

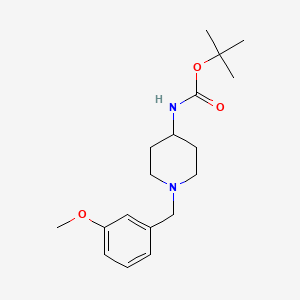
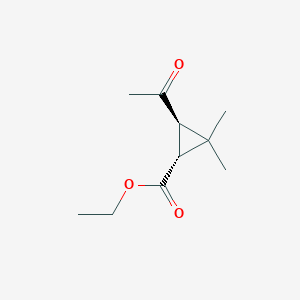
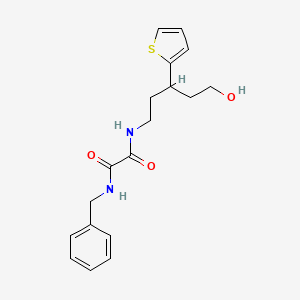
![3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433082.png)
